Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

Description

Introduction to Ethyl 3-Amino-5-(4-Bromophenyl)Thiophene-2-Carboxylate

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

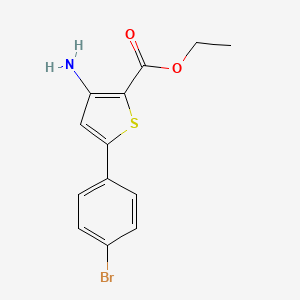

The systematic IUPAC name for this compound is This compound , reflecting its substituent positions on the thiophene ring. The molecular formula, C₁₃H₁₂BrNO₂S , corresponds to a molecular weight of 326.21 g/mol . Its CAS registry number, 91076-96-9 , uniquely identifies it in chemical databases. The SMILES notation, CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)N , encodes the spatial arrangement of atoms, emphasizing the ester group at position 2, the amino group at position 3, and the 4-bromophenyl group at position 5 .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₂BrNO₂S |

| Molecular Weight | 326.21 g/mol |

| CAS Number | 91076-96-9 |

| SMILES | CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)N |

Key Functional Groups and Substituent Arrangements

The compound features three critical functional groups:

- Thiophene Ring : A five-membered aromatic ring with sulfur, contributing to planar geometry and resonance stability. The sulfur’s lone electrons participate in conjugation, enhancing aromaticity compared to benzene .

- Amino Group (-NH₂) : Positioned at C3, this electron-donating group activates the ring toward electrophilic substitution.

- 4-Bromophenyl Substituent : At C5, the bromine atom introduces steric bulk and electron-withdrawing effects, directing further functionalization.

- Ethyl Ester (-COOEt) : At C2, this group increases solubility in organic solvents and serves as a leaving group in nucleophilic reactions.

The spatial arrangement of these groups creates a polarized electronic environment, facilitating applications in Suzuki-Miyaura cross-coupling and palladium-catalyzed transformations .

Table 2: Functional Group Analysis

| Functional Group | Position on Thiophene | Role in Reactivity |

|---|---|---|

| Amino (-NH₂) | C3 | Activates ring for electrophilic substitution |

| 4-Bromophenyl | C5 | Electron-withdrawing; cross-coupling site |

| Ethyl Ester (-COOEt) | C2 | Enhances solubility; synthetic handle |

Historical Context in Heterocyclic Chemistry

Thiophene, first isolated in 1883 by Viktor Meyer as a benzene contaminant, revolutionized heterocyclic chemistry due to its aromaticity and synthetic utility . The development of this compound is rooted in advancements in thiophene functionalization. Early synthesis relied on the Gewald reaction , which condenses ketones, sulfur, and cyanoacetates to form 2-aminothiophenes . Modern routes employ transition metal catalysis , such as copper-mediated cyclization of thioamides with alkynoates, to achieve regioselective substitutions .

A seminal 1984 study by Hartmann and Liebscher demonstrated the esterification of 3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid using ethanol and sulfuric acid, establishing a foundational synthetic pathway . Subsequent innovations, including microwave-assisted Suzuki coupling, have optimized yields and purity for industrial-scale production .

Academic and Industrial Significance of Thiophene Derivatives

Thiophene derivatives are pivotal in multiple domains:

Pharmaceuticals

- Drug Development : Over 26 FDA-approved drugs incorporate thiophene rings, including antiplatelet agents (clopidogrel) and antidepressants (duloxetine) . This compound serves as a precursor for kinase inhibitors and antiviral agents, with recent studies highlighting its activity against Ebola virus pseudotypes .

- Structure-Activity Relationships (SAR) : The bromine atom enables precise modifications to enhance binding affinity to biological targets, such as cyclooxygenase-2 (COX-2) in anti-inflammatory drugs .

Materials Science

- Organic Electronics : Thiophenes’ π-conjugated systems make them ideal for organic semiconductors. Derivatives with bromine substituents improve charge transport in organic field-effect transistors (OFETs) .

- Corrosion Inhibition : Thiophene-based compounds form protective layers on metal surfaces, mitigating oxidation in industrial settings .

Table 3: Applications of Thiophene Derivatives

| Application | Example Compounds | Role of Bromine/Substituents |

|---|---|---|

| Anticancer Agents | Raltitrexed, Relugolix | Enhances hydrophobic interactions |

| Organic LEDs (OLEDs) | Poly(3-hexylthiophene) | Tunes bandgap for emission |

| Cross-Coupling Reagents | Suzuki-Miyaura intermediates | Facilitates aryl-aryl bond formation |

In academic research, this compound’s crystallographic data (e.g., CCDC 1584913) aids in modeling protein-ligand interactions, while industrial workflows leverage its scalability for high-throughput screening .

Properties

IUPAC Name |

ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLWLDQXFCTDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368261 | |

| Record name | Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91076-96-9 | |

| Record name | Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it valuable for creating derivatives with tailored properties.

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Preliminary studies indicate that thiophene derivatives exhibit significant activity against various bacterial strains, suggesting that this compound may also inhibit the growth of Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Research has shown that thiophene derivatives can modulate cellular pathways involved in cancer progression. In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colorectal cancer), with indications of apoptosis induction through mechanisms involving pro-apoptotic factors like Bax and caspase-3 activation.

| Activity Type | Related Compound | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | This compound | Inhibition of bacterial growth | |

| Anticancer | Thiophene derivatives | Cytotoxicity against HepG-2 | |

| Apoptosis Induction | Similar thiophene compounds | Increased p53 expression |

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications in treating various diseases. Its structural features allow it to interact with specific molecular targets that influence cellular processes related to growth and immune response.

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of thiophene derivatives on HepG-2 and HCT-116 cell lines. The findings indicated that certain derivatives displayed up to 2.3-fold higher cytotoxicity compared to established chemotherapeutics like Sorafenib. Flow cytometry analysis revealed that treatment with these compounds led to cell cycle arrest at the G2/M phase and induced apoptosis.

Mechanistic Insights

The mechanism of action involves interaction with specific molecular targets, modulating signaling pathways related to cell growth and apoptosis. This insight is crucial for understanding how the compound may be utilized in therapeutic contexts.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The amino group and bromophenyl group interact with biological targets, influencing cellular processes.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Halogen Substituents :

- Bromine (4-Bromo) : Larger atomic radius and polarizability enhance halogen bonding, improving binding affinity to biological targets compared to chlorine or fluorine .

- Chlorine (3-Chloro) : Less polarizable than bromine but offers cost-effective synthesis for industrial applications (e.g., textile dyes) .

- Fluorine (3-Fluoro) : Electron-withdrawing nature reduces electron density on the thiophene ring, altering reactivity and solubility .

Electron-Withdrawing Groups :

Alkyl Substituents :

- Methyl (4-Methyl) : Increases lipophilicity but lacks strong electronic effects, limiting pharmacological utility .

Pharmacological Performance

- Anticancer Activity: The 4-bromo derivative exhibits superior anticancer potency compared to the 3-chloro analog, likely due to enhanced halogen bonding with cellular targets . 3-Nitro and 3-fluoro derivatives show moderate activity but are prioritized for non-therapeutic applications (e.g., materials science) .

- Antimicrobial Potential: The 3-fluoro variant demonstrates broad-spectrum antimicrobial activity, attributed to fluorine's ability to penetrate bacterial membranes .

Biological Activity

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a thiophene derivative that has attracted interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group, a bromophenyl group, and an ethyl ester group, which contribute to its diverse chemical reactivity and stability. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrN\OS

- Molecular Weight : 326.21 g/mol

- CAS Number : Not specified

- Structure : The compound features a thiophene ring with an amino group at the 3-position and a bromophenyl moiety at the 5-position.

Antimicrobial Properties

This compound has been studied for its potential antimicrobial effects. Preliminary research indicates that thiophene derivatives exhibit significant activity against various bacterial strains. For instance, compounds with similar structures have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been a focus of several studies. Research indicates that thiophene derivatives can modulate key cellular pathways involved in cancer progression. For example:

- Mechanism of Action : The compound may interact with specific molecular targets, influencing cellular processes such as apoptosis and cell proliferation. It is believed to modulate signaling pathways related to cell growth and immune response .

- Cytotoxicity Studies : In vitro studies have demonstrated that similar thiophene derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and HCT-116 (colorectal cancer). Compounds structurally related to Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate have shown IC values indicating potent anticancer activity .

Table of Biological Activities

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various thiophene derivatives on HepG-2 and HCT-116 cell lines. The findings indicated that certain derivatives displayed up to 2.3-fold higher cytotoxicity compared to established chemotherapeutics like Sorafenib .

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with these compounds led to cell cycle arrest at the G2/M phase and induced apoptosis through the elevation of pro-apoptotic factors such as Bax and caspase-3 activation .

Preparation Methods

Thiophene Ring Formation

One common approach to synthesize substituted thiophenes is via the Gewald reaction, which involves the condensation of α-cyanoesters, elemental sulfur, and ketones or aldehydes. This method efficiently forms 2-aminothiophenes with substituents at positions 3 and 5.

For example, Gewald et al. (1984) describe the synthesis of 2-aminothiophenes via a three-component reaction involving ethyl cyanoacetate, elemental sulfur, and 4-bromophenyl methyl ketone to yield this compound.

Amino Group Introduction

The amino group at position 3 can be introduced directly during the Gewald reaction, as the mechanism involves nucleophilic attack by the cyano group and sulfur incorporation, resulting in an amino substituent on the thiophene ring.

Alternatively, nitration followed by reduction is less common due to the sensitivity of the thiophene ring and the presence of other functional groups.

Esterification

The ethyl ester group at position 2 is generally introduced by using ethyl cyanoacetate as the starting material in the Gewald reaction, which upon ring closure retains the ester functionality.

Incorporation of the 4-Bromophenyl Group

The 4-bromophenyl substituent is introduced via the ketone or aldehyde component in the Gewald reaction, such as 4-bromoacetophenone or 4-bromobenzaldehyde, which condenses with ethyl cyanoacetate and sulfur to form the desired substituted thiophene.

Detailed Preparation Method from Literature

Gewald Reaction Protocol

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Ethyl cyanoacetate, elemental sulfur, 4-bromoacetophenone | Mix in ethanol or another suitable solvent with a base catalyst such as piperidine or triethylamine |

| 2 | Heating under reflux for several hours (typically 6–12 h) | Promotes ring formation via nucleophilic attack and sulfur incorporation |

| 3 | Cooling and workup | The product precipitates or is extracted with organic solvents |

| 4 | Purification | Recrystallization or chromatography to isolate this compound |

This method yields the target compound in moderate to good yields (typically 40–70%) depending on reaction conditions and purity of reagents.

Alternative Synthetic Routes

Other synthetic strategies include:

- Cyclization of malonate derivatives with brominated aryl ketones followed by amination steps.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce the 4-bromophenyl group after thiophene ring formation, although this is less common for this specific compound.

Research Findings and Optimization

- The Gewald reaction remains the most efficient and straightforward method for synthesizing this compound due to its one-pot nature and availability of starting materials.

- Reaction parameters such as solvent choice, base catalyst, temperature, and reaction time significantly affect yield and purity.

- Microwave-assisted synthesis has been reported to improve reaction times and yields for related thiophene derivatives, suggesting potential for optimization.

- The presence of the 4-bromophenyl group introduces steric and electronic effects that can influence the ring closure step and the amino group stability.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Gewald Reaction | Ethyl cyanoacetate, elemental sulfur, 4-bromoacetophenone | Reflux in ethanol with piperidine base, 6–12 h | 40–70 | Most common, one-pot synthesis |

| Microwave-Assisted Gewald | Same as above | Microwave irradiation, shorter time | Up to 75 | Faster reaction, potentially higher yield |

| Cross-Coupling Post-Thiophene Formation | Preformed amino-thiophene ester + aryl boronic acid | Pd catalyst, base, inert atmosphere | Variable | More steps, useful for diversification |

Q & A

Q. What is the standard synthetic route for Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate?

The compound is synthesized via a two-step protocol:

Esterification : React 3-amino-5-(4-bromophenyl)thiophene-2-carboxylic acid with ethanol in the presence of HCl gas under reflux. This forms the ethyl ester (yield: ~80–95%) .

Functionalization : The amino group can be modified further, e.g., with thiophosgene in dry chloroform to produce isothiocyanate derivatives .

Key considerations: Use absolute ethanol to minimize hydrolysis, and monitor reaction completion via TLC or HPLC.

Q. How is the compound characterized spectroscopically?

- ¹H NMR : Signals include δ ~1.3 ppm (triplet, CH₂CH₃), δ ~4.2 ppm (quartet, OCH₂), δ ~6.5–7.6 ppm (aromatic protons from the bromophenyl group), and δ ~5.5 ppm (broad, NH₂) .

- IR : Peaks at ~3300 cm⁻¹ (N–H stretch), ~1680 cm⁻¹ (C=O ester), and ~650 cm⁻¹ (C–Br) confirm functional groups .

- Mass Spec : Molecular ion peak at m/z ~326 (C₁₃H₁₂BrNO₂S⁺) .

Q. What safety protocols are recommended for handling this compound?

- Hazards : Skin/eye irritation (Category 2), respiratory sensitization .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from oxidizers .

- Waste disposal : Follow institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities?

- Crystallization : Recrystallize from ethanol or petroleum ether to obtain monoclinic crystals (space group P2₁/c) .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELX programs for structure solution and refinement. Key parameters: R-factor < 0.05, wR₂ < 0.15 .

- Key findings : Planar thiophene ring with dihedral angles <5° between substituents (e.g., Br, COOEt). Hydrogen bonds (e.g., N–H···O, ~2.55 Å) stabilize the lattice .

Q. How do reaction conditions impact the synthesis of derivatives?

- Isothiocyanate formation : Thiophosgene in dry chloroform (6 h reflux) achieves >90% conversion. Side products (e.g., thioureas) form if moisture is present .

- Cyclization reactions : Hydrazine hydrate in DMF at 80°C yields pyrimidine derivatives. Microwave-assisted methods reduce reaction time (30 min vs. 5 h) .

- Halogen exchange : Sandmeyer reaction with CuBr/HBr replaces the amino group with bromine (50% yield) .

Q. How can computational methods predict electronic properties?

- DFT studies : Optimize geometry at B3LYP/6-311G(d,p) to calculate HOMO/LUMO energies. The bromophenyl group lowers LUMO (-1.8 eV), enhancing electrophilicity .

- Molecular docking : Dock the compound into tubulin (PDB: 1SA0) to rationalize antimicrotubule activity. The bromine atom fits into hydrophobic pockets, improving binding affinity .

Q. How are analytical methods validated for purity and stability?

Q. How to address contradictions in reported synthetic yields?

- Case study : Yields for esterification vary (80–95%) due to:

- Acid purity : Impurities in the starting carboxylic acid reduce efficiency .

- HCl gas flow rate : Incomplete saturation lowers esterification .

- Workup : Premature neutralization traps intermediates; adjust pH gradually .

Recommendation: Standardize reagent sources and reaction monitoring (e.g., in situ IR).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.